2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-4-6-13-10(14-9)7-8-3-1-2-5-12-8/h1-6H,7H2,(H,15,16) |
InChI Key |
JICSOYZUSSCJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid typically involves the reaction of nicotinic acid with 1H-pyrazole-4-carboxylic acid. The process may include a Diels–Alder reaction followed by hydrogenation to form the carboxylic acid intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . This inhibition can reduce collagen production, which is beneficial in treating fibrotic diseases.
Comparison with Similar Compounds
Structural and Electronic Modifications
Substituent Effects on Reactivity and Binding:
- Thioether Derivatives: Compounds like 2-(methylthio)pyrimidine-4-carboxylic acid (3a) and 2-(phenylthio)pyrimidine-4-carboxylic acid (3c) () replace the pyridin-2-ylmethyl group with thioether substituents. Their synthesis involves nucleophilic substitution of 2-chloropyrimidine-4-carboxylic acid with thiolates under basic conditions .
- Halogenated Derivatives : 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid () and 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid () introduce halogen or trifluoromethyl groups. These substituents enhance electrophilicity, improving reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination). The trifluoromethyl group also increases lipophilicity and metabolic stability .
Table 1: Key Structural and Electronic Properties
Biological Activity
2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antifibrotic applications. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure consists of a pyridine ring attached to a pyrimidine-4-carboxylic acid moiety, which contributes to its biological activity.
1. Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Notably, 2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid has shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid | MDA-MB-231 | 0.021 | |
| 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid | HeLa | 0.058 | |
| 5-Fluorouracil | MDA-MB-231 | 17.02 |
The IC50 values indicate that the compound exhibits lower concentrations required to inhibit cell growth compared to standard treatments like 5-Fluorouracil, suggesting its potential as an effective anticancer agent.
2. Histone Demethylase Inhibition
Another significant aspect of this compound is its role as a histone demethylase inhibitor. Histone demethylases are crucial targets in cancer therapy due to their involvement in gene expression regulation. The compound's ability to inhibit these enzymes can lead to altered gene expression profiles beneficial for cancer treatment.
Case Study: Inhibition of Histone Demethylases
A study highlighted that the compound effectively inhibits specific histone demethylases, impacting tumor growth in models of prostate and breast cancer, thus showcasing its therapeutic potential against various malignancies .
3. Antifibrotic Activity
Recent investigations have also focused on the antifibrotic properties of 2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid. Fibrosis is a critical factor in various chronic diseases, including liver fibrosis.
Table 2: Antifibrotic Activity Against HSC-T6 Cells
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid | <1000 | |
| Pirfenidone | 3025 ± 0.481 |
The compound exhibited better anti-fibrotic activity than established treatments, indicating its potential utility in managing fibrotic diseases.
The biological activities of 2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid are attributed to its interaction with cellular pathways involved in proliferation and fibrosis. The compound's ability to penetrate cell membranes and interact with intracellular components enhances its efficacy against targeted diseases .
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid derivatives?
- Methodological Answer : The synthesis typically involves peptide coupling or acylation reactions. For example, pyridyl amides can be synthesized by reacting thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridine derivatives under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt). Reaction optimization includes solvent selection (DMF or DCM), temperature control (0–25°C), and purification via column chromatography . Scalable routes, such as continuous flow micro-reactors under pressurized conditions (10 bar air, 60°C), have also been reported for analogous pyrimidine-carboxylic acids, yielding >70% purity .
Q. How can researchers characterize the structural features of 2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm substituent positions and stereochemistry. For example, NMR can resolve pyridyl methyl protons (~δ 4.5–5.0 ppm), while NMR identifies carboxylate carbons (~δ 165–170 ppm).
- X-ray Crystallography : To determine absolute configuration, particularly for coordination complexes (e.g., Ru(II)-bioconjugates) .
- UV/Vis Spectroscopy : To monitor conjugation effects (λmax ~256 nm for pyrimidine-carboxylic acids) .
Q. What computational tools are used to predict the bioactivity of 2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid derivatives?
- Methodological Answer : Virtual screening libraries (e.g., AutoDock Vina) can model interactions with target proteins like TrmD (a bacterial methyltransferase). Key steps include:
- Ligand Preparation : Protonation state adjustment at physiological pH.
- Docking Validation : Using co-crystallized ligands to benchmark binding poses.
- Binding Energy Analysis : ΔG values < −7 kcal/mol suggest high affinity .
Advanced Questions
Q. How can researchers resolve discrepancies between in silico predictions and experimental antimicrobial activity data?
- Methodological Answer : Contradictions often arise from:
- Solubility Issues : Poor aqueous solubility may limit in vitro efficacy. Test solubility in PBS/DMSO and adjust formulations (e.g., PEGylation).
- Membrane Permeability : Use Caco-2 assays or logP calculations (e.g., ClogP >3 indicates high lipophilicity).
- Metabolic Stability : Perform microsomal stability assays to identify rapid degradation .
- Case Study : Derivatives with predicted TrmD inhibition but low MIC values may require structural optimization (e.g., adding hydrophilic groups to the pyridyl moiety) .
Q. What strategies optimize the stereochemical stability of Ru(II)-bioconjugates containing 2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid linkers?
- Methodological Answer : Stereochemical outcomes depend on solvent polarity. For example:
- Organic Solvents (CDCl3) : Rapid interconversion of stereoisomers due to low dielectric constant.
- Aqueous Media (D2O) : Stable stereoisomers are observed via -NMR due to hydrogen bonding with water.
- Mitigation : Use chiral auxiliaries or rigidify the linker (e.g., cyclopropane rings) to enforce stereochemical integrity .
Q. How do reaction conditions influence the yield of pyrimidine-4-carboxylic acid derivatives in multi-step syntheses?
- Methodological Answer : Critical parameters include:
| Step | Conditions | Yield (%) | Ref. |
|---|---|---|---|
| Acylation | DMF, i-Pr2NEt, 60°C | 70–85 | |
| Saponification | LiOH·H2O, THF/H2O | 90–95 | |
| Purification | Reverse-phase HPLC (MeCN/H2O) | >98% purity |
- Catalyst Choice : Palladium-mediated aminations (e.g., Buchwald-Hartwig) improve aryl coupling efficiency .
Data Contradiction Analysis
Q. Why do some 2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid derivatives show variable MIC values against Gram-positive vs. Gram-negative bacteria?
- Methodological Answer : Differences arise from:
- Cell Wall Complexity : Gram-negative outer membrane reduces compound penetration. Use permeabilizers (e.g., polymyxin B nonapeptide) to assess intrinsic activity.
- Efflux Pump Expression : Perform assays with efflux-deficient strains (e.g., E. coli ΔacrB).
- Target Conservation : TrmD in Gram-positives (e.g., S. aureus) may have structural variations vs. Gram-negatives .
Safety and Handling
Q. What precautions are essential when handling 2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
